3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole
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Overview
Description
{5-[(2-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL PHENYL ETHER is a complex organic compound that features a triazole ring, a chlorobenzyl group, and a phenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL PHENYL ETHER typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a suitable chlorobenzyl halide reacts with the triazole intermediate.
Attachment of the Phenyl Ether Moiety: This can be done through an etherification reaction, where the triazole derivative reacts with a phenol derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dechlorinated derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {5-[(2-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL PHENYL ETHER is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of {5-[(2-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL PHENYL ETHER involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the chlorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- {5-[(2-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL PHENYL ETHER
- {5-[(2-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL PHENYL ETHER
- {5-[(2-METHYLBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL PHENYL ETHER
Uniqueness
The uniqueness of {5-[(2-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL PHENYL ETHER lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzyl group, in particular, enhances its potential for forming stable interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16ClN3OS |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-4-methyl-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C17H16ClN3OS/c1-21-16(11-22-14-8-3-2-4-9-14)19-20-17(21)23-12-13-7-5-6-10-15(13)18/h2-10H,11-12H2,1H3 |
InChI Key |
MJQUGDDOIPISAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2Cl)COC3=CC=CC=C3 |
Origin of Product |
United States |
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